

# Jhdm-IN-1 supplier and purchasing information for research

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# **Unveiling Jhdm-IN-1: A Technical Guide for Researchers**

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing **Jhdm-IN-1**, a potent inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). This document provides in-depth information on sourcing and purchasing **Jhdm-IN-1**, its biochemical properties, detailed experimental protocols, and the key signaling pathways it modulates.

# **Supplier and Purchasing Information**

**Jhdm-IN-1** is commercially available from a variety of reputable suppliers catering to the research community. When purchasing, it is crucial to consider the purity of the compound, which is typically offered at ≥98% or higher, to ensure experimental reproducibility. The compound is usually supplied as a solid and should be stored at -20°C for long-term stability. For experimental use, it is often dissolved in dimethyl sulfoxide (DMSO).

Below is a summary of purchasing information from prominent suppliers. Researchers are advised to visit the suppliers' websites for the most current pricing and availability.



Supplier	CAS Number	Molecular Formula	Molecular Weight	Purity
MedchemExpres s	1310809-17-6	C27H29N3O6	491.54	>98%
GlpBio	1310809-17-6	C27H29N3O6	491.54	>97%
Selleck Chemicals	1310809-17-6	C27H29N3O6	491.54	>99%
Cayman Chemical	1310809-17-6	C27H29N3O6	491.54	≥98%
Adooq Bioscience	1310809-17-6	C27H29N3O6	491.54	>98%
Apexbt	1310809-17-6	C27H29N3O6	491.54	>98%
Tocris Bioscience	1310809-17-6	C27H29N3O6	491.54	>98%

# **Biochemical Activity and Target Profile**

**Jhdm-IN-1** is a broad-spectrum inhibitor of the JmjC domain-containing histone demethylase family. Its inhibitory activity has been characterized against several members of this family, with varying potencies. The half-maximal inhibitory concentration (IC50) values are crucial for designing experiments and interpreting results.

Target Demethylase	IC50 (μM)
JMJD2C	3.4[1]
JMJD2A	4.3[1]
JMJD2E	5.9[1]
PHF8	10[1]
JMJD3	43[1]

# **Experimental Protocols**



This section provides detailed methodologies for key experiments involving Jhdm-IN-1.

## In Vitro Histone Demethylase Inhibition Assay

This protocol outlines a general method to determine the inhibitory activity of **Jhdm-IN-1** against a specific JmjC domain-containing histone demethylase. This assay can be adapted for various detection methods, including those based on the detection of formaldehyde, a byproduct of the demethylation reaction, or antibody-based detection of the demethylated histone substrate (e.g., AlphaLISA).[1][2][3]

#### Materials:

- Recombinant human JMJD2A, JMJD2C, JMJD3, or PHF8 enzyme
- Biotinylated histone H3 peptide substrate (e.g., H3K9me3, H3K36me3)
- Jhdm-IN-1
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 μM Fe(NH<sub>4</sub>)<sub>2</sub>(SO<sub>4</sub>)<sub>2</sub>, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.01% Tween-20)
- Detection reagents (e.g., formaldehyde detection reagent, or AlphaLISA acceptor beads and streptavidin-donor beads)
- 96-well microplate

### Procedure:

- Prepare a serial dilution of Jhdm-IN-1 in DMSO. Further dilute in assay buffer to the desired final concentrations.
- In a 96-well plate, add the recombinant histone demethylase enzyme to each well.
- Add the diluted Jhdm-IN-1 or vehicle control (DMSO) to the respective wells.
- Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
- Initiate the demethylation reaction by adding the biotinylated histone peptide substrate.



- Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.
- Stop the reaction and proceed with the chosen detection method:
  - Formaldehyde Detection: Add the formaldehyde detection reagent and measure the fluorescence or absorbance according to the manufacturer's instructions.
  - AlphaLISA: Add AlphaLISA acceptor beads conjugated to an antibody specific for the demethylated histone mark, followed by streptavidin-donor beads. Read the signal on a compatible plate reader.
- Calculate the percentage of inhibition for each **Jhdm-IN-1** concentration and determine the IC50 value by fitting the data to a dose-response curve.

## **Cell Viability Assay (MTT Assay)**

This protocol describes how to assess the effect of **Jhdm-IN-1** on the viability of cancer cell lines, such as the KYSE-150 esophageal squamous cell carcinoma line.

#### Materials:

- KYSE-150 cells (or other cancer cell lines of interest)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Jhdm-IN-1
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plate

#### Procedure:

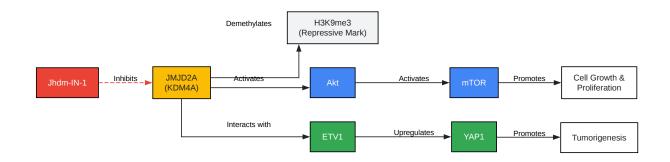
 Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.



- Prepare a serial dilution of Jhdm-IN-1 in cell culture medium.
- Remove the old medium from the cells and add the medium containing different concentrations of **Jhdm-IN-1** or vehicle control.
- Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
- After the incubation period, add 10-20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
- Carefully remove the medium containing MTT.
- Add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

## **Signaling Pathways and Mechanisms of Action**

**Jhdm-IN-1** exerts its cellular effects by inhibiting histone demethylases that play critical roles in various signaling pathways implicated in cancer and other diseases. The following diagrams illustrate the key pathways modulated by the primary targets of **Jhdm-IN-1**.

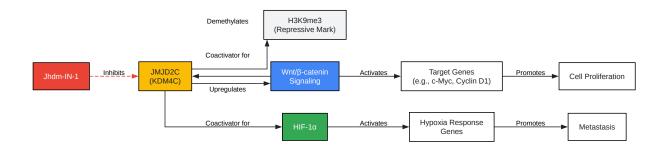


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## JMJD2A Signaling in Cancer

**Jhdm-IN-1** inhibits JMJD2A, leading to increased levels of the repressive H3K9me3 mark. In cancer cells, particularly glioma and prostate cancer, JMJD2A is known to activate the AktmTOR pathway, promoting cell growth and proliferation.[3] Additionally, JMJD2A can interact with the transcription factor ETV1 to upregulate oncogenes like YAP1, contributing to tumorigenesis.[4]

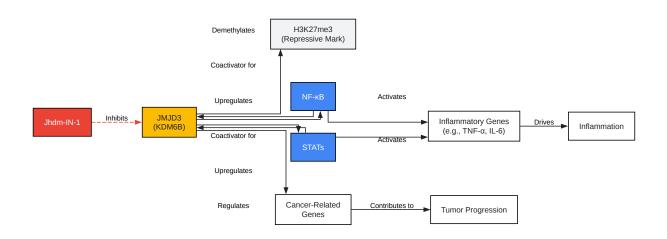


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#### JMJD2C Signaling in Cancer

**Jhdm-IN-1**'s inhibition of JMJD2C can impact cancer progression through multiple pathways. JMJD2C is a downstream target of the Wnt/β-catenin signaling pathway and also acts as a coactivator for β-catenin, creating a positive feedback loop that drives the expression of proliferation-associated genes.[5] Under hypoxic conditions, JMJD2C functions as a coactivator for HIF-1α, enhancing the transcription of genes involved in metastasis.[6]

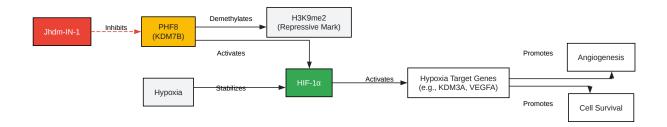




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## JMJD3 Signaling in Inflammation and Cancer

JMJD3 is a key regulator of inflammatory responses and is implicated in various cancers. Its expression is induced by pro-inflammatory transcription factors like NF-κB and STATs. JMJD3, in turn, acts as a coactivator for these factors, amplifying the inflammatory signal by demethylating the repressive H3K27me3 mark at the promoters of inflammatory genes.[7][8] By inhibiting JMJD3, **Jhdm-IN-1** can potentially dampen these inflammatory processes and impact tumor progression.



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## PHF8 Signaling in Hypoxia

PHF8 is a histone demethylase that plays a crucial role in the cellular response to hypoxia. It activates the master transcriptional regulator of the hypoxic response, HIF-1 $\alpha$ . By demethylating repressive histone marks such as H3K9me2 at the promoters of HIF-1 $\alpha$  target genes, PHF8 facilitates their transcription.[9] These target genes are involved in critical processes for tumor progression, including angiogenesis and cell survival. Inhibition of PHF8 by **Jhdm-IN-1** can therefore disrupt these adaptive responses to low oxygen conditions.

## Conclusion

**Jhdm-IN-1** is a valuable tool for investigating the roles of JmjC domain-containing histone demethylases in health and disease. This guide provides a foundational understanding of its procurement, application in key assays, and the cellular pathways it influences. Researchers are encouraged to consult the primary literature for further details and to optimize protocols for their specific experimental systems.

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